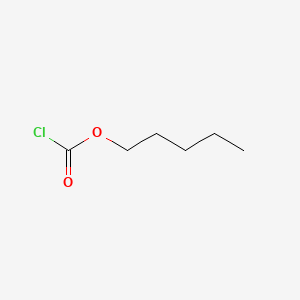
Methyl 4-bromo-2,6-difluorobenzoate
Overview
Description
Methyl 4-bromo-2,6-difluorobenzoate (M4B2DfB) is a fluorinated benzoate ester, which has recently been gaining attention as a versatile reagent for use in a variety of synthetic reactions. M4B2DfB is a relatively new compound, and as such, there is a great deal of research being conducted to explore its many potential applications.
Scientific Research Applications
Methyl 4-bromo-2,6-difluorobenzoate: A Comprehensive Analysis of Scientific Research Applications: Methyl 4-bromo-2,6-difluorobenzoate is a fluorinated aromatic ester with several potential applications in scientific research. Below are detailed sections focusing on unique applications of this compound:
Synthesis of Fluorinated Xanthenes
This compound may be used as a precursor in the synthesis of fluorinated xanthenes, such as 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one, which have applications in organic electronics and photonics due to their unique optical properties .
Production of Benzohydroxamic Acids
It can also be utilized in the synthesis of 2,6-difluorobenzohydroxamic acid, a compound that has potential uses in medicinal chemistry as hydroxamic acids are known for their role as histone deacetylase inhibitors .
Photoactive Material Synthesis
Methyl 4-bromo-2,6-difluorobenzoate has been used in the synthesis of photoactive materials that exhibit structural reorganization upon light exposure. These materials have potential applications in developing light-responsive systems .
Mechanism of Action
Target of Action
It’s known that the compound is a type of ortho-fluoroazobenzene , which are often used in the development of photoactive materials . These materials can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .
Mode of Action
Methyl 4-bromo-2,6-difluorobenzoate, as an ortho-fluoroazobenzene, is known to be photoactive . This means it can absorb light and undergo a structural change. Specifically, this class of photoswitch often exhibits extremely fast trans to cis isomerization, on the order of picoseconds .
Biochemical Pathways
Given its photoactive nature, it’s plausible that it could influence pathways related to light response and energy conversion .
Pharmacokinetics
Its physical properties such as density (17±01 g/cm3), boiling point (2761±400 °C at 760 mmHg), and melting point (41-43℃) have been reported .
Result of Action
It’s known that the compound is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Action Environment
It’s known that the compound’s photoactivity can be inhibited in a close-packed lattice, suggesting that physical constraints in the environment can impact its action .
properties
IUPAC Name |
methyl 4-bromo-2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJLZRTTCGLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649953 | |
| Record name | Methyl 4-bromo-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2,6-difluorobenzoate | |
CAS RN |
773134-11-5 | |
| Record name | Methyl 4-bromo-2,6-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2,6-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1359945.png)
